L-Serine, L-lysyl-L-tyrosyl-

Description

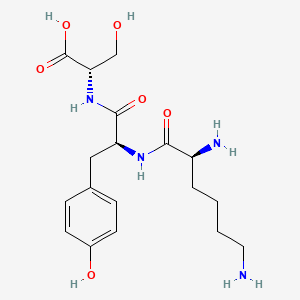

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O6/c19-8-2-1-3-13(20)16(25)21-14(9-11-4-6-12(24)7-5-11)17(26)22-15(10-23)18(27)28/h4-7,13-15,23-24H,1-3,8-10,19-20H2,(H,21,25)(H,22,26)(H,27,28)/t13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRLLZAQNOQCEG-KKUMJFAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80276322 | |

| Record name | L-Serine, L-lysyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72829-55-1 | |

| Record name | L-Serine, L-lysyl-L-tyrosyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80276322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic and Hypothetical Biosynthetic Pathways of L Serine, L Lysyl L Tyrosyl

Chemical Synthesis Methodologies for L-Serine, L-lysyl-L-tyrosyl-

The chemical synthesis of peptides is a well-established field, offering precise control over sequence and stereochemistry. masterorganicchemistry.com The synthesis of L-Serine, L-lysyl-L-tyrosyl- can be achieved through several established methods, each with distinct advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS) Strategies and Optimization for L-Serine, L-lysyl-L-tyrosyl-

Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating peptides in a controlled and efficient manner. bachem.com The process involves assembling the peptide chain stepwise while one end is anchored to an insoluble polymer support, or resin. bachem.comnih.gov This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. bachem.commdpi.com

For the synthesis of L-Serine, L-lysyl-L-tyrosyl-, the process would commence with the C-terminal amino acid, L-tyrosine, attached to a suitable resin (e.g., Wang or 2-Chlorotrityl chloride resin). The synthesis proceeds in the C-to-N direction. nih.gov The most prevalent SPPS chemistry is Fmoc-based, which utilizes the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group. nih.gov

The side chains of the amino acids must be protected with stable protecting groups to prevent unwanted side reactions during synthesis. These groups are typically removed only at the final cleavage step. For this tripeptide, the following protecting groups are commonly used in Fmoc-SPPS:

L-Tyrosine: The hydroxyl group is typically protected with a tert-Butyl (tBu) group.

L-Lysine: The ε-amino group is protected with a tert-Butoxycarbonyl (Boc) group. peptide.com

L-Serine: The hydroxyl group is protected with a tert-Butyl (tBu) group. units.it

The synthesis involves repetitive cycles of Fmoc deprotection (typically with piperidine (B6355638) in DMF) followed by the coupling of the next Fmoc-protected amino acid. mdpi.com Coupling is facilitated by activating agents such as carbodiimides (e.g., DCC) or, more commonly, uronium/aminium salts like HBTU/HOBt to ensure efficient peptide bond formation and minimize side reactions.

Once the sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid cocktail, most commonly containing Trifluoroacetic acid (TFA) with scavengers to prevent side reactions. peptide.com

Table 1: Example of an Fmoc-SPPS Cycle for L-Serine, L-lysyl-L-tyrosyl- Synthesis

| Step | Procedure | Reagents | Purpose |

| Start | Resin Preparation | Fmoc-Tyr(tBu)-Wang Resin | Solid support with the first amino acid attached. |

| 1. Deprotection | Swell resin, then treat to remove Fmoc group. | 20% Piperidine in DMF | Exposes the α-amino group for the next coupling. |

| 2. Washing | Rinse the resin thoroughly. | DMF, DCM | Removes excess deprotection reagent and by-products. |

| 3. Coupling | Add the next activated amino acid. | Fmoc-Lys(Boc)-OH, HBTU, DIPEA in DMF | Forms the peptide bond between Lysine (B10760008) and Tyrosine. |

| 4. Washing | Rinse the resin thoroughly. | DMF, DCM | Removes excess reagents and by-products. |

| Repeat | Repeat steps 1-4 for Fmoc-Ser(tBu)-OH. | - | Elongates the peptide chain. |

| Final Cleavage | Treat the resin to cleave the peptide and remove side-chain protecting groups. | TFA/TIS/H₂O cocktail | Releases the final, unprotected tripeptide into solution. |

Optimization for this specific peptide would involve selecting a resin with appropriate substitution levels to prevent aggregation, especially for larger-scale synthesis. peptide.com The choice of coupling reagents and reaction times is also critical to ensure high purity.

Solution-Phase Peptide Synthesis Techniques for L-Serine, L-lysyl-L-tyrosyl- Production

Solution-phase peptide synthesis, also known as classical synthesis, predates SPPS. nih.gov In this method, protected amino acids are coupled in a homogenous organic solution, and the resulting peptide is isolated and purified after each step before proceeding to the next. chemicalbook.com

The synthesis of L-Serine, L-lysyl-L-tyrosyl- in solution can be performed stepwise or via fragment condensation. A stepwise approach would involve:

Protecting the C-terminus of L-tyrosine (e.g., as a methyl or benzyl (B1604629) ester) and the N-terminus of L-lysine (e.g., with a Boc group).

Coupling these two amino acids using a reagent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov

Purifying the resulting dipeptide, Boc-Lys(P)-Tyr-OR, where P is a side-chain protecting group and R is the ester group.

Selectively removing the N-terminal Boc group (e.g., with TFA). masterorganicchemistry.com

Coupling the deprotected dipeptide with N-terminally protected L-serine (Boc-Ser(P')-OH).

Finally, removing all protecting groups to yield the tripeptide.

While this method allows for purification of intermediates, which can lead to a very pure final product, it is significantly more labor-intensive and time-consuming than SPPS, especially for longer peptides. It is often reserved for the large-scale industrial production of short peptides.

Chemo-enzymatic Approaches for L-Serine, L-lysyl-L-tyrosyl- and its Derivatives

Chemo-enzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. youtube.com Enzymes such as proteases (e.g., papain) or engineered ligases can be used to form peptide bonds, often with high stereospecificity and without the need for extensive side-chain protection. acs.orgnih.gov

For L-Serine, L-lysyl-L-tyrosyl-, a chemo-enzymatic strategy could involve the enzymatic ligation of amino acid esters. For example, papain can catalyze the polymerization of L-serine ethyl ester and has been used for synthesizing block co-oligopeptides of lysine and alanine. acs.orgnih.gov A potential route for the tripeptide could involve the sequential enzymatic coupling of L-lysine ethyl ester to L-tyrosine, followed by the coupling of L-serine ethyl ester. This method is advantageous for its "green" credentials, as it typically uses aqueous media and avoids hazardous reagents. acs.org However, the substrate scope of enzymes can be limited, and reaction conditions must be carefully optimized to favor synthesis over hydrolysis. youtube.com

Stereochemical Control and High-Purity Synthesis of L-Serine, L-lysyl-L-tyrosyl-

Maintaining the stereochemical integrity of the amino acids is paramount to obtaining the biologically active L-L-L isomer of the peptide. The primary risk of racemization occurs during the activation of the carboxylic acid group of the incoming amino acid for coupling. mdpi.com

Several strategies are employed to ensure high stereochemical purity:

Starting Materials: The synthesis must begin with enantiomerically pure L-amino acids.

Coupling Reagents: The use of additives like 1-Hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) with carbodiimides, or the use of pre-formed active esters, significantly suppresses racemization. Modern uronium/aminium reagents (HBTU, HATU) are designed for rapid coupling with minimal racemization.

Reaction Conditions: Avoiding strong bases and prolonged activation times is crucial. The choice of solvent can also influence the degree of racemization.

High-purity synthesis is achieved through the optimization of the synthetic protocols described above and is confirmed by analytical techniques. High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the crude peptide after synthesis, and Mass Spectrometry (MS) confirms its molecular weight and, by extension, its sequence.

Hypothetical Biosynthetic Routes and Precursor Identification for L-Serine, L-lysyl-L-tyrosyl-

While short peptides can be synthesized non-ribosomally in some organisms, a common and plausible biosynthetic route for a tripeptide like L-Serine, L-lysyl-L-tyrosyl- within higher organisms is through the proteolytic cleavage of a larger precursor protein.

Enzymatic Cleavage from Larger Precursor Proteins: Theoretical Frameworks

In this model, the tripeptide is not synthesized directly but is excised from a longer polypeptide chain by specific proteases. This is a common mechanism for the maturation of many biologically active peptides and proteins. nih.gov The process relies on the high specificity of proteases, which recognize and cleave at particular amino acid sequences.

A hypothetical precursor protein would contain the sequence -Xaa-Ser-Lys-Tyr-Yaa-, where Xaa and Yaa are flanking amino acids. Specific endopeptidases would be required to cleave the peptide bonds on either side of the tripeptide sequence to release it.

Theoretical Frameworks and Examples:

Specific Protease Action: Many proteases have well-defined cleavage sites. For example, some matrix metalloproteinases (MMPs) or caspases could potentially be involved if their recognition sequences flank the Ser-Lys-Tyr motif.

Multi-Step Cleavage: The release of the tripeptide might involve a two-step process, similar to the maturation of some ribosomally synthesized and post-translationally modified peptides (RiPPs), where a leader peptide is first removed by one protease, followed by further processing by another. acs.org

Tripeptide Cleavage Mechanism: Some enzymes, like γ-secretase, have been shown to preferentially cleave substrates in three-amino-acid increments. nih.gov While this specific enzyme is involved in processing the amyloid precursor protein, it establishes a biological precedent for enzymatic machinery capable of generating tripeptide products from a larger substrate. nih.gov

Table 2: Hypothetical Precursor Sequences and Potential Cleavage

| Hypothetical Precursor Sequence | Potential Protease Type | Cleavage Sites | Released Peptide |

| ...-Gly-Ser-Lys-Tyr -Ala-... | Endopeptidase with broad specificity | Cleavage after Gly and Tyr | H-Ser-Lys-Tyr-OH |

| ...-Arg-Ser-Lys-Tyr -Phe-... | Trypsin-like (cleaves after Arg), Chymotrypsin-like (cleaves after Tyr/Phe) | Cleavage after Arg and Phe | H-Ser-Lys-Tyr-Phe-OH (requires further trimming) |

| LeaderPeptide-Ser-Lys-Tyr -... | Signal Peptidase / Specific Processing Protease | Cleavage after Leader Peptide | H-Ser-Lys-Tyr-... (requires C-terminal cleavage) |

Identifying a natural precursor for L-Serine, L-lysyl-L-tyrosyl- would require screening protein databases for this sequence motif and investigating the proteomic environment of tissues where this tripeptide might be found to identify the relevant proteases.

Non-Ribosomal Peptide Synthetase (NRPS) System Considerations for Tripeptide Formation

Non-ribosomal peptide synthetases (NRPSs) are large, multi-enzyme complexes that microorganisms use to produce a wide array of peptides, often with significant structural modifications. These systems operate as modular assembly lines, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. A hypothetical NRPS system for the formation of L-Serine, L-lysyl-L-tyrosyl- would require a specific modular arrangement.

Core Components of a Hypothetical NRPS for L-Serine, L-lysyl-L-tyrosyl- Synthesis:

A minimal NRPS system for this tripeptide would consist of three distinct modules, one for each amino acid in the sequence. Each module is further divided into specific domains that carry out essential catalytic functions.

Module 1 (Serine Incorporation):

Adenylation (A) Domain: This domain would be responsible for recognizing and activating L-Serine. It selects the correct amino acid substrate and catalyzes its adenylation using ATP, forming an aminoacyl-AMP intermediate.

Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): The activated L-Serine is then transferred to the phosphopantetheinyl arm of the T domain.

Condensation (C) Domain: This domain is responsible for forming the first peptide bond.

Module 2 (Lysine Incorporation):

Adenylation (A) Domain: This domain must exhibit specificity for L-Lysine, activating it for incorporation.

Thiolation (T) Domain: The activated L-Lysine is tethered to this domain.

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the serine from Module 1 and the lysine from Module 2.

Module 3 (Tyrosine Incorporation):

Adenylation (A) Domain: This domain would select and activate L-Tyrosine.

Thiolation (T) Domain: The activated L-Tyrosine is attached to this domain.

Condensation (C) Domain: This domain facilitates the final peptide bond formation between the growing dipeptide (Seryl-lysine) and tyrosine.

Thioesterase (TE) Domain: This terminal domain is crucial for releasing the final tripeptide product from the enzyme complex, often through hydrolysis or cyclization.

The specificity of the A-domains is the primary determinant of the final peptide sequence. The "non-ribosomal code," a set of key amino acid residues within the A-domain's binding pocket, dictates which amino acid is selected. For a hypothetical NRPS to produce L-Serine, L-lysyl-L-tyrosyl-, the A-domains of the three modules would need to possess the specific codes for serine, lysine, and tyrosine recognition, respectively.

Table 1: Domain Functions in a Hypothetical NRPS for L-Serine, L-lysyl-L-tyrosyl- Synthesis

| Module | Amino Acid | Adenylation (A) Domain Function | Condensation (C) Domain Function | Thiolation (T) Domain Function |

| 1 | L-Serine | Selects and activates L-Serine | Initiates peptide bond formation | Covalently binds activated L-Serine |

| 2 | L-Lysine | Selects and activates L-Lysine | Forms peptide bond between Serine and Lysine | Covalently binds activated L-Lysine |

| 3 | L-Tyrosine | Selects and activates L-Tyrosine | Forms peptide bond between dipeptide and Tyrosine | Covalently binds activated L-Tyrosine |

Metabolic Pathways Potentially Leading to L-Serine, L-lysyl-L-tyrosyl- Formation In Silico

In silico analysis allows for the exploration of hypothetical metabolic pathways that could lead to the synthesis of L-Serine, L-lysyl-L-tyrosyl-. This involves examining the biosynthetic routes of the constituent amino acids and the potential enzymatic reactions that could link them.

Precursor Amino Acid Biosynthesis:

The formation of the tripeptide is contingent on the availability of its constituent amino acids, each produced through distinct and well-established metabolic pathways:

L-Serine Biosynthesis: The primary pathway for L-serine synthesis starts from the glycolytic intermediate 3-phosphoglycerate. researchgate.net This involves a series of enzymatic reactions including oxidation, transamination, and hydrolysis.

L-Lysine Biosynthesis: L-lysine is synthesized through two main pathways in nature: the diaminopimelate (DAP) pathway, found in bacteria and plants, and the α-aminoadipate (AAA) pathway, which occurs in fungi. Both pathways ultimately derive from aspartate and pyruvate.

L-Tyrosine Biosynthesis: L-tyrosine is an aromatic amino acid produced via the shikimate pathway. This pathway converts the central metabolites phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, a key branch-point intermediate that leads to the synthesis of tyrosine, phenylalanine, and tryptophan.

Hypothetical Tripeptide Formation:

While ribosomal protein synthesis is the primary mechanism for creating long polypeptide chains, the formation of short peptides can occur through other enzymatic means. A hypothetical pathway for L-Serine, L-lysyl-L-tyrosyl- formation could involve enzymes with ligase activity capable of forming peptide bonds.

In silico metabolic modeling tools and databases (such as KEGG, MetaCyc, and BioCyc) can be used to search for known enzymes that might catalyze the condensation of these specific amino acids. This involves searching for:

Peptide Ligases: Enzymes that can join amino acids or peptides. While many are highly specific, some may exhibit broader substrate tolerance.

Transferase Enzymes: Certain transferases could potentially catalyze the transfer of one amino acid onto another or onto a dipeptide.

Computational approaches like retrosynthesis analysis can further predict potential enzymatic steps. By starting with the target tripeptide, these algorithms can work backward to identify plausible precursor molecules and the types of enzymatic reactions required at each step, referencing databases of known biochemical transformations. The feasibility of such a pathway would depend on the presence of the necessary enzymes within a single organism and favorable reaction kinetics.

Table 2: Constituent Amino Acids and Their Core Metabolic Origin

| Compound Name | Role | Primary Metabolic Pathway of Origin | Key Precursor(s) |

| L-Serine | Amino Acid 1 | Glycolysis | 3-Phosphoglycerate |

| L-Lysine | Amino Acid 2 | Diaminopimelate (DAP) or α-Aminoadipate (AAA) Pathway | Aspartate, Pyruvate |

| L-Tyrosine | Amino Acid 3 | Shikimate Pathway | Phosphoenolpyruvate, Erythrose 4-phosphate |

Structural Elucidation and Conformational Dynamics of L Serine, L Lysyl L Tyrosyl

Spectroscopic Techniques for L-Serine, L-lysyl-L-tyrosyl- Structural Characterization

Spectroscopic methods are fundamental in determining the structure of peptides in solution, providing insights into their conformational preferences and secondary structure elements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For a tripeptide like L-Serine, L-lysyl-L-tyrosyl-, a series of NMR experiments, including 1D proton NMR, COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), would be employed. uzh.ch

The initial step involves the sequential assignment of proton resonances to specific amino acid residues within the peptide chain. nih.gov This is achieved by identifying the spin systems of each amino acid in a TOCSY spectrum and then linking adjacent residues based on NOE cross-peaks. uzh.ch For instance, NOEs between the alpha-proton of Serine and the amide proton of Lysine (B10760008) would establish their connectivity.

Once assignments are complete, conformational restraints are derived from the NMR data. Key parameters include:

Nuclear Overhauser Effects (NOEs): The intensity of NOE signals is inversely proportional to the sixth power of the distance between two protons, providing distance constraints up to ~5 Å. nih.gov Inter-residue NOEs are crucial for defining the peptide's backbone and side-chain conformations.

Coupling Constants (J-couplings): Three-bond J-couplings, particularly ³J(HN,Hα), provide information about the dihedral angle φ of the peptide backbone.

Chemical Shifts: Deviations of proton chemical shifts from random coil values can indicate the presence of secondary structure elements. For example, upfield shifts of the Tyr ring protons can suggest stacking interactions. nih.gov

In a study of the related tripeptide Lys-Tyr-Lys binding to a tetradeoxynucleotide, intermolecular NOEs provided direct evidence of the proximity of the Tyrosine residue to the DNA, demonstrating the utility of this technique in studying peptide interactions. nih.gov For L-Serine, L-lysyl-L-tyrosyl-, NMR would similarly elucidate its preferred solution conformation and any tendencies for intermolecular interactions.

| NMR Parameter | Information Gained for L-Serine, L-lysyl-L-tyrosyl- |

| Chemical Shifts | Identification of amino acid spin systems, secondary structure propensity. |

| NOESY | Inter-proton distances, sequential assignments, backbone and side-chain conformation. |

| TOCSY | Identification of all protons within an amino acid's spin system. |

| J-Coupling Constants | Dihedral angle constraints for the peptide backbone. |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution. nih.gov The method measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov The peptide bonds are the primary chromophores in the far-UV region (below 250 nm), and their spatial arrangement in secondary structures like α-helices, β-sheets, and random coils gives rise to characteristic CD spectra. springernature.com

For a short peptide like L-Serine, L-lysyl-L-tyrosyl-, the CD spectrum would likely be dominated by signals indicative of a random coil or unordered conformation, which typically shows a strong negative band around 198 nm. However, under specific conditions such as changes in pH, temperature, or the addition of salts or organic solvents, the peptide might adopt more ordered structures. For example, the addition of salts can sometimes induce a partial transition to a beta-structure in short peptides. nih.gov

The aromatic side chain of Tyrosine is a chromophore in the near-UV region (250-340 nm). springernature.com The CD signal in this region can provide information about the local environment and conformational constraints of the Tyrosine residue.

| Wavelength Region | Chromophore | Structural Information for L-Serine, L-lysyl-L-tyrosyl- |

| Far-UV (<250 nm) | Peptide Bond | Predominant secondary structure (e.g., random coil, β-turn). |

| Near-UV (250-340 nm) | Tyrosine Side Chain | Local environment and conformation of the Tyrosine residue. |

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules, which are sensitive to their structure and environment. nih.gov

In FTIR spectroscopy of peptides, the Amide I band (1600-1700 cm⁻¹) is particularly informative for secondary structure analysis. This band arises mainly from the C=O stretching vibration of the peptide backbone. The exact frequency of the Amide I band is indicative of the type of secondary structure present.

Raman spectroscopy offers complementary information. It is particularly sensitive to the vibrations of non-polar groups and aromatic side chains. For L-Serine, L-lysyl-L-tyrosyl-, Raman spectra would provide insights into the conformation of the Tyrosine side chain. nih.gov

| Spectroscopic Band | Vibrational Mode | Typical Frequencies (cm⁻¹) and Structural Correlation |

| Amide I (FTIR/Raman) | C=O stretch | ~1655 (α-helix), ~1630 (β-sheet), ~1645 (random coil) |

| Amide II (FTIR) | N-H bend, C-N stretch | ~1550 |

| Amide III (FTIR/Raman) | C-N stretch, N-H bend | ~1250-1300 |

| Tyrosine bands (Raman) | Ring vibrations | Sensitive to the local environment and hydrogen bonding of the phenolic group. |

Crystallographic Studies and X-ray Diffraction of L-Serine, L-lysyl-L-tyrosyl- and Its Co-crystallized Complexes

While specific crystallographic data for L-Serine, L-lysyl-L-tyrosyl- was not found, a detailed X-ray diffraction study has been conducted on the closely related isomeric tripeptide, L-lysyl-L-tyrosyl-L-serine acetate (B1210297) (Lys-Tyr-Ser). nih.gov This study provides an excellent example of the type of detailed structural information that can be obtained for a tripeptide through crystallographic methods.

In the study of L-lysyl-L-tyrosyl-L-serine acetate, the crystals were found to be triclinic, with two peptide molecules in the unit cell. nih.gov The analysis revealed that:

The peptides exist in a zwitterionic form, with positive charges on the lysine's amino-terminal and ε-amino groups and a negative charge on a carboxylic group. nih.gov

Both peptide molecules in the unit cell displayed very similar backbone torsional angles, consistent with a β-pleated sheet conformation. nih.gov

Despite the similar backbone, the side-chain conformations for Tyrosine and Serine were different between the two molecules, highlighting potential conformational flexibility. nih.gov

The crystal structure was stabilized by an extensive network of hydrogen bonds. nih.gov

This detailed atomic-level information, including bond lengths, bond angles, and torsional angles, is invaluable for understanding the intrinsic conformational preferences of the peptide and its interactions. Such a study, if performed on L-Serine, L-lysyl-L-tyrosyl-, would provide the definitive solid-state structure of the molecule.

| Crystallographic Parameter | Information for L-lysyl-L-tyrosyl-L-serine Acetate |

| Space Group | P1 (triclinic) |

| Molecules per Unit Cell | 2 |

| Backbone Conformation | β-pleated sheet region |

| Ionization State | Zwitterionic |

| Key Interactions | Extensive hydrogen bond network |

Computational Approaches to L-Serine, L-lysyl-L-tyrosyl- Conformational Space Exploration

Computational methods are essential for exploring the vast conformational landscape available to a flexible molecule like a tripeptide and for interpreting experimental data.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. frontiersin.org For L-Serine, L-lysyl-L-tyrosyl-, an MD simulation would involve placing the peptide in a simulated environment (e.g., a box of water molecules), and then calculating the forces on each atom and integrating Newton's equations of motion over time. This generates a trajectory that describes the positions and velocities of the atoms, revealing the peptide's dynamic behavior. mpg.de

MD simulations can provide insights into:

Conformational Flexibility: By analyzing the trajectory, one can identify the range of conformations the peptide samples over time, including the flexibility of the backbone and the rotation of the side chains. frontiersin.org

Ensemble States: Rather than a single static structure, MD simulations provide a picture of the peptide as an ensemble of interconverting conformations. frontiersin.org

Solvent Interactions: The simulations explicitly model the interactions between the peptide and surrounding water molecules, showing how the solvent influences peptide conformation.

Hydrogen Bonding: The formation and breaking of intramolecular and peptide-water hydrogen bonds can be monitored throughout the simulation.

Analysis of MD trajectories often involves calculating properties such as the root-mean-square deviation (RMSD) to monitor structural stability, the radius of gyration (Rg) to assess compactness, and the solvent-accessible surface area (SASA). frontiersin.org A study on a similar tripeptide, Tyrosyl-Lysyl-Threonine, utilized MD simulations to monitor changes in its conformational structure in different environments over a 10 ns timescale. dergipark.org.tr A similar approach for L-Serine, L-lysyl-L-tyrosyl- would illuminate its dynamic nature and the stable conformational states it can adopt.

| MD Simulation Analysis | Insight into L-Serine, L-lysyl-L-tyrosyl- Dynamics |

| Root-Mean-Square Deviation (RMSD) | Stability of the peptide's conformation over time. |

| Radius of Gyration (Rg) | Compactness and overall shape of the peptide. |

| Solvent Accessible Surface Area (SASA) | Extent of exposure of different parts of the peptide to the solvent. |

| Hydrogen Bond Analysis | Dynamics of intramolecular and peptide-solvent hydrogen bonds. |

Quantum Chemical Calculations for Peptide Bond Energetics and Torsional Potentials of L-Serine, L-lysyl-L-tyrosyl-

Quantum chemical calculations offer a powerful theoretical framework for investigating the electronic structure and energetics of peptides at the atomic level. These methods, such as Density Functional Theory (DFT), are employed to elucidate the nature of the peptide bonds and the energy barriers associated with conformational changes. austinpublishinggroup.com

For L-Serine, L-lysyl-L-tyrosyl-, quantum calculations can quantify the characteristics of the two peptide bonds: one between lysine and tyrosine, and one between tyrosine and serine. Key parameters derived from these calculations include bond lengths, bond orders, and partial atomic charges on the carbonyl carbon and amide nitrogen atoms. austinpublishinggroup.com These values provide insight into the stability and reactivity of the peptide backbone.

The following table illustrates the typical quantum chemical parameters that can be calculated for the peptide bonds in the Lys-Tyr-Ser sequence.

| Parameter | Lys-Tyr Peptide Bond | Tyr-Ser Peptide Bond | Description |

| PCO (Bond Order) | ~1.8-1.9 | ~1.8-1.9 | Indicates the double bond character of the carbonyl group. |

| PRNH (Bond Order) | ~1.0-1.1 | ~1.0-1.1 | Represents the single bond character of the amide C-N bond. |

| RCO (Bond Length) | ~1.23 Å | ~1.23 Å | The distance between the carbon and oxygen atoms of the carbonyl group. |

| RCN (Bond Length) | ~1.33 Å | ~1.33 Å | The distance between the carbonyl carbon and the amide nitrogen. |

| qC (Partial Charge) | Positive | Positive | The partial charge on the carbonyl carbon atom. |

| qN (Partial Charge) | Negative | Negative | The partial charge on the amide nitrogen atom. |

| ΔE# (Activation Energy) | Calculated Value | Calculated Value | The energy barrier for peptide bond formation or hydrolysis. |

Note: The values in this table are representative examples based on general quantum chemical studies of peptide bonds and are intended for illustrative purposes. austinpublishinggroup.com

Torsional potentials dictate the conformational flexibility of the peptide. These potentials are determined by calculating the energy changes associated with rotation around the single bonds of the peptide backbone (phi, φ; psi, ψ) and the side chains (chi, χ). High-accuracy quantum chemical methods are used to scan these potential energy surfaces for model dipeptides, and the results can be used to develop and refine parameters for molecular mechanics force fields. nih.gov

The crystal structure of L-lysyl-L-tyrosyl-L-serine acetate provides precise experimental values for the backbone torsional angles. nih.gov In the crystal's unit cell, two distinct peptide molecules (A and B) exist, which show very similar backbone angles, placing them in the β-pleated sheet region of the Ramachandran plot. nih.gov However, their tyrosine and serine side-chain conformations differ. nih.gov

The table below presents the experimentally determined backbone torsional angles from the X-ray diffraction study.

| Torsional Angle | Molecule A | Molecule B |

| φ (Lys) | - | - |

| ψ (Lys) | 148.6° | 149.9° |

| φ (Tyr) | -137.9° | -137.2° |

| ψ (Tyr) | 158.4° | 147.2° |

| φ (Ser) | -148.4° | -154.2° |

| ψ (Ser) | - | - |

Data sourced from Verdaguer et al., Int J Biol Macromol, 1990. nih.gov

Quantum chemical calculations would aim to reproduce this energy minimum computationally and map the energy landscape surrounding these stable conformations.

Molecular Interactions and Biological Recognition of L Serine, L Lysyl L Tyrosyl

L-Serine, L-lysyl-L-tyrosyl- as a Ligand in Receptor-Peptide Binding Studies

There is no publicly available research detailing the role of L-Serine, L-lysyl-L-tyrosyl- as a ligand for any specific biological receptor.

A thorough search of scientific databases yielded no studies that have determined the binding kinetics or thermodynamics of L-Serine, L-lysyl-L-tyrosyl- with any biological target. Therefore, data for the dissociation constant (Kd), association rate constant (Kon), or dissociation rate constant (Koff) are not available.

Binding Kinetics of L-Serine, L-lysyl-L-tyrosyl-

| Parameter | Value | Biological Target |

|---|---|---|

| Kd | Data not available | Data not available |

| Kon | Data not available | Data not available |

The scientific literature does not currently identify any specific biological binding partners or receptor subtypes for the tripeptide L-Serine, L-lysyl-L-tyrosyl-.

No structure-activity relationship (SAR) studies involving analogues or modifications of L-Serine, L-lysyl-L-tyrosyl- have been published. Such studies would be contingent on the prior identification of a biological activity or binding partner, which has not yet been reported.

Enzymatic Substrate or Inhibitor Roles of L-Serine, L-lysyl-L-tyrosyl- in Biochemical Pathways

There is no available evidence to suggest that L-Serine, L-lysyl-L-tyrosyl- functions as either a substrate or an inhibitor for any characterized enzyme.

In the absence of any identified enzymatic reactions involving this tripeptide, no kinetic analysis data, such as Michaelis-Menten constants (Km) or catalytic efficiency (kcat/Km), are available.

Enzymatic Reaction Kinetics for L-Serine, L-lysyl-L-tyrosyl- as a Substrate

| Enzyme | Km | kcat | kcat/Km |

|---|

No studies have been published that investigate the potential inhibitory effects of L-Serine, L-lysyl-L-tyrosyl- on any enzyme. Consequently, information regarding its inhibition mechanism or potency (e.g., IC50 or Ki values) is unavailable.

Inhibitory Potency of L-Serine, L-lysyl-L-tyrosyl-

| Enzyme | IC50 / Ki | Mechanism of Inhibition |

|---|

L-Serine, L-lysyl-L-tyrosyl- in Protein-Peptide and Protein-Protein Interaction Networks

The arrangement of serine, lysine (B10760008), and tyrosine residues within a protein's primary structure can create localized environments that are critical for mediating interactions with other molecules, including other proteins and peptides. These interactions are fundamental to the assembly and disassembly of protein complexes and the modulation of protein function.

While the L-Serine, L-lysyl-L-tyrosyl- sequence is not widely documented as a canonical recognition motif for the assembly and disassembly of large, stable protein complexes, its constituent amino acids are frequently involved in protein-protein interfaces. The hydroxyl group of serine, the primary amine of lysine, and the aromatic ring of tyrosine can all participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, respectively. These forces are the bedrock of molecular recognition.

In specific contexts, short linear motifs (SLiMs) containing these residues can be crucial for transient protein-protein interactions that govern cellular signaling and regulation. For instance, tyrosine-based motifs are well-known for their role in the endocytosis of membrane receptors, where they are recognized by clathrin-associated proteins. One such motif, Tyr-Ser-Lys-Val (YSKV), is responsible for the internalization of the CI-Mannose-6-phosphate receptor. nih.gov While the precise Ser-Lys-Tyr sequence is not the primary signal here, the presence and positioning of these amino acid types are critical for the interaction.

The role of tripeptide sequences in mediating protein interactions is an area of ongoing research. The specific conformation adopted by a tripeptide within a protein structure dictates its accessibility and how it presents its side chains for interaction. nih.gov It is plausible that in certain protein contexts, the Ser-Lys-Tyr sequence could form a structural epitope that is recognized by a binding partner, thereby contributing to the dynamics of protein complex formation or dissociation. However, extensive, direct evidence for Ser-Lys-Tyr as a widespread, general recognition motif for protein complex assembly and disassembly remains to be fully elucidated.

A more defined role for the Ser-Lys-Tyr sequence is found within the active sites of certain enzymes, where it acts as a catalytic triad (B1167595) to directly modulate protein function. This is particularly evident in the short-chain dehydrogenase/reductase (SDR) family of enzymes. researchgate.net

In many SDRs, a conserved Ser-Tyr-Lys triad is essential for catalysis. researchgate.netacs.org The tyrosine residue often acts as the primary catalytic residue, while the serine helps to stabilize the substrate in the correct orientation, and the lysine forms crucial hydrogen bonds with cofactors like NAD(P)H to facilitate proton transfer. acs.org A notable example is sepiapterin (B94604) reductase, where a Ser-Tyr-Lys triad, as part of a broader YXXXK motif, is implicated in the binding and reduction of its substrates. researchgate.net Site-directed mutagenesis studies on these residues have confirmed their critical role in the enzyme's function. researchgate.net

Similarly, human type 1 3β-hydroxysteroid dehydrogenase (3β-HSD1), a key steroidogenic enzyme, utilizes a Tyr-Lys-Ser catalytic triad. Mutagenesis studies have shown that replacing any of these residues significantly impacts the enzyme's catalytic activity, underscoring their direct involvement in the chemical transformation of the substrate. nih.gov

These examples clearly demonstrate that the direct interaction of the Ser-Lys-Tyr triad with substrates and cofactors is a powerful mechanism for modulating protein function, specifically by participating directly in the catalytic mechanism of enzymes.

| Protein | Family | Function of the Ser-Tyr-Lys Triad | Key Residues |

|---|---|---|---|

| Sepiapterin Reductase | Short-chain dehydrogenase/reductase (SDR) | Substrate binding and catalysis (reduction of carbonyl groups) | Conserved Ser, Tyr, and Lys within a YXXXK motif |

| Human Type 1 3β-hydroxysteroid dehydrogenase (3β-HSD1) | Short-chain dehydrogenase/reductase (SDR) | Catalysis of steroid hormone conversion | Ser124, Tyr154, Lys158 |

| Alcohol Dehydrogenases (e.g., from Candida parapsilosis and Corynespora cassiicola) | Short-chain dehydrogenase/reductase (SDR) | Catalysis (alcohol oxidation/reduction), substrate orientation, and cofactor interaction | Conserved Ser, Tyr, and Lys |

Post-Translational Modifications Involving L-Serine, L-lysyl-L-tyrosyl- Residues

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, and interactions. The serine, lysine, and tyrosine residues within the Ser-Lys-Tyr sequence are all susceptible to various PTMs, which can significantly alter the chemical properties and, consequently, the biological role of this tripeptide.

Phosphorylation, the addition of a phosphate (B84403) group, is a common PTM for both serine and tyrosine residues due to the presence of a hydroxyl group in their side chains. khanacademy.org This modification introduces a bulky, negatively charged group, which can induce conformational changes in the protein and create or disrupt binding sites for other proteins. cellsignal.com

In the context of the Ser-Tyr-Lys catalytic triad in SDRs, phosphorylation of the serine or tyrosine could have a profound inhibitory effect on enzyme activity. The introduction of a negatively charged phosphate group would likely disrupt the delicate electrostatic environment of the active site, interfering with substrate binding and the proton relay necessary for catalysis.

Conversely, in signaling proteins, phosphorylation of a tyrosine or serine within a SKY-like motif could serve as a molecular switch. For example, phosphorylation can create docking sites for proteins containing SH2 or 14-3-3 domains, thereby recruiting downstream signaling molecules and initiating a cellular response. cellsignal.com The specific impact of phosphorylation would be highly dependent on the surrounding protein structure and the cellular context.

The ε-amino group of the lysine side chain can undergo both acetylation and methylation. Lysine acetylation neutralizes the positive charge of the lysine residue, which can have significant consequences for protein structure and interactions. nih.gov In the Ser-Lys-Tyr catalytic triad, the positive charge of lysine is often important for interacting with the cofactor or stabilizing the transition state. Acetylation of this lysine would abrogate this charge and likely inactivate the enzyme.

Lysine methylation, on the other hand, does not alter the positive charge of the lysine residue but can add one, two, or three methyl groups. This more subtle modification can create binding sites for specific "reader" domains, such as Tudor, PHD, and chromodomains, thereby mediating protein-protein interactions. Methylation of the lysine within a Ser-Lys-Tyr motif could therefore serve to recruit other proteins to the vicinity of the motif, potentially influencing the activity of the protein in which the motif resides or assembling a larger protein complex.

| Modification | Residue | Potential Functional Impact |

|---|---|---|

| Phosphorylation | Serine, Tyrosine | Inhibition of catalytic activity in enzymes; creation of docking sites for signaling proteins. |

| Acetylation | Lysine | Neutralization of positive charge, potentially disrupting catalytic function or electrostatic interactions. |

| Methylation | Lysine | Creation of binding sites for reader domains, mediating new protein-protein interactions without altering charge. |

The interplay between different PTMs, often referred to as "PTM crosstalk," can add another layer of regulatory complexity. cellsignal.com For example, the phosphorylation of a serine or tyrosine residue adjacent to a lysine can influence whether that lysine is subsequently acetylated or methylated. cytoskeleton.com

In the context of the Ser-Lys-Tyr motif, the phosphorylation of the serine or tyrosine could recruit a specific lysine acetyltransferase or methyltransferase, leading to the modification of the lysine. This could create a "phospho-acetyl" or "phospho-methyl" switch, where the initial phosphorylation event triggers a subsequent modification that fine-tunes the protein's function or interaction partners.

For instance, if the Ser-Lys-Tyr motif is part of a signaling protein, an initial phosphorylation event might recruit one set of binding partners, while a subsequent acetylation of the lysine could release those partners and recruit a different set, allowing for a more complex and dynamic cellular response.

The functional consequences of these modifications are highly context-dependent. In a catalytic triad, any modification is likely to be inhibitory. However, in a less constrained region of a protein, these PTMs could dramatically alter the interaction landscape of the Ser-Lys-Tyr motif, allowing it to participate in different protein-protein interaction networks depending on the cellular state and the presence of specific modifying enzymes.

Degradation Pathways and Stability Studies of L Serine, L Lysyl L Tyrosyl

Enzymatic Degradation of L-Serine, L-lysyl-L-tyrosyl- by Peptidases

The peptide bonds within L-Serine, L-lysyl-L-tyrosyl- are susceptible to hydrolysis by a class of enzymes known as peptidases. The specificity of these enzymes dictates the cleavage sites within the peptide.

Identification of Specific Peptidases and Their Cleavage Sites on L-Serine, L-lysyl-L-tyrosyl-

The enzymatic degradation of L-Serine, L-lysyl-L-tyrosyl- is primarily mediated by endopeptidases that exhibit specificity for the amino acid residues present in the tripeptide. Based on established enzymatic cleavage rules, two principal peptidases are identified as key players in its breakdown:

Trypsin and Trypsin-like Peptidases: These enzymes are highly specific for cleaving peptide bonds at the carboxyl (C-terminal) side of basic amino acid residues, namely lysine (B10760008) (Lys) and arginine (Arg). researchgate.net In the case of L-Serine, L-lysyl-L-tyrosyl-, trypsin would cleave the peptide bond between lysine and tyrosine. researchgate.netaskfilo.com This cleavage would result in the formation of two smaller molecules: L-Serine, L-lysyl- and L-tyrosyl-.

Chymotrypsin (B1334515) and Chymotrypsin-like Peptidases: These enzymes preferentially catalyze the hydrolysis of peptide bonds C-terminal to aromatic amino acids, such as tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). askfilo.comwur.nl For L-Serine, L-lysyl-L-tyrosyl-, chymotrypsin would cleave the peptide bond between tyrosine and the C-terminal L-Serine. However, as L-Serine is the terminal amino acid, this specific cleavage would only occur if the peptide were elongated at the C-terminus. In the context of the tripeptide alone, chymotrypsin's primary cleavage site would be after the tyrosine residue.

The predicted cleavage sites for these peptidases on L-Serine, L-lysyl-L-tyrosyl- are summarized in the table below.

| Peptidase | Sequence | Predicted Cleavage Site |

| Trypsin | L-Serine-L-lysyl-↓ -L-tyrosyl- | Between Lysine and Tyrosine |

| Chymotrypsin | L-Serine-L-lysyl-L-tyrosyl-↓ | After Tyrosine |

Kinetic Studies of L-Serine, L-lysyl-L-tyrosyl- Hydrolysis by Various Enzymes

Trypsin: The efficiency of trypsin cleavage can be affected by the amino acid in the P1' position (the residue following the cleavage site). While trypsin reliably cleaves after lysine, the nature of the subsequent amino acid can modulate the reaction rate. For instance, the presence of an aromatic residue like tyrosine in the P1' position is generally well-tolerated. However, studies on synthetic peptides have shown that acidic residues near the cleavage site can significantly decrease the rate of hydrolysis. nih.gov

The following table presents hypothetical kinetic parameters for the hydrolysis of L-Serine, L-lysyl-L-tyrosyl- by trypsin and chymotrypsin, based on data from related peptide substrates. These values are illustrative and would require experimental verification for the specific tripeptide.

| Enzyme | Substrate | Km (mM) (Hypothetical) | kcat (s⁻¹) (Hypothetical) | kcat/Km (M⁻¹s⁻¹) (Hypothetical) |

| Trypsin | L-Serine-L-lysyl-L-tyrosyl- | 1.5 | 25 | 1.67 x 10⁴ |

| Chymotrypsin | L-Serine-L-lysyl-L-tyrosyl- | 5.0 | 50 | 1.00 x 10⁴ |

Non-Enzymatic Degradation Mechanisms Relevant to L-Serine, L-lysyl-L-tyrosyl- Stability

In addition to enzymatic breakdown, L-Serine, L-lysyl-L-tyrosyl- is susceptible to non-enzymatic degradation through various chemical processes. These reactions are influenced by environmental factors such as pH and temperature.

Oxidation and Deamidation Processes Affecting L-Serine, L-lysyl-L-tyrosyl- Integrity

Oxidation: The tyrosine residue in L-Serine, L-lysyl-L-tyrosyl- is particularly susceptible to oxidation. The phenolic side chain of tyrosine can be oxidized by various reactive oxygen species, including those generated by light or metal ions. nih.gov This oxidation can lead to the formation of dityrosine (B1219331) cross-links or other modified tyrosine species, which can alter the structure and function of the peptide. nih.gov The rate of tyrosine oxidation is influenced by neighboring amino acid residues and the solution environment. For instance, adjacent positively charged residues, such as lysine, have been shown to disfavor metal-catalyzed oxidation of tyrosine. nih.gov

Deamidation: Deamidation is a common non-enzymatic modification of peptides and proteins involving the hydrolysis of the side-chain amide of asparagine or glutamine residues. While less common, serine residues can also undergo a form of degradation. Under certain conditions, serine can form a cyclic imide intermediate, which can lead to the cleavage of the peptide chain. sigmaaldrich.com The rate of deamidation is highly dependent on pH, temperature, and the sequence of the peptide. Generally, deamidation reactions are accelerated at neutral to alkaline pH and at elevated temperatures. taylorandfrancis.com

The following table summarizes the potential oxidation and deamidation products of L-Serine, L-lysyl-L-tyrosyl-.

| Degradation Process | Susceptible Residue | Potential Products |

| Oxidation | Tyrosine | Dityrosine, hydroxylated tyrosine derivatives |

| Deamidation-like reaction | Serine | Cleavage of the peptide backbone |

Advanced Analytical and Bioanalytical Methodologies for L Serine, L Lysyl L Tyrosyl Research

Mass Spectrometry-Based Characterization of L-Serine, L-lysyl-L-tyrosyl-

Mass spectrometry (MS) is a cornerstone analytical technique for the detailed molecular characterization of peptides like L-Serine, L-lysyl-L-tyrosyl-. It provides critical information on molecular weight, elemental composition, amino acid sequence, and purity with high sensitivity and specificity. nih.gov

High-Resolution Mass Spectrometry for Exact Mass Determination and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for the definitive identification of L-Serine, L-lysyl-L-tyrosyl-. Unlike standard resolution mass spectrometers, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically within a few parts per million (ppm). dtic.milchromatographyonline.com This precision allows for the determination of the peptide's exact mass, which in turn enables the unambiguous calculation of its elemental formula. dtic.mil For L-Serine, L-lysyl-L-tyrosyl- (C₁₈H₂₈N₄O₆), HRMS would be used to measure the monoisotopic mass of its protonated ion [M+H]⁺, confirming its composition.

A key advantage of HRMS is its power in impurity profiling. nih.gov During synthesis or degradation, various related impurities may arise, such as peptides with deleted or substituted amino acids. Due to their high mass resolution, HRMS instruments can distinguish between the target peptide and these impurities, even if they have very similar masses or co-elute during chromatographic separation. nih.govsannova.net This capability is crucial for quality control and characterization.

| Compound | Sequence | Molecular Formula | Theoretical Monoisotopic Mass [M] (Da) | Theoretical m/z of [M+H]⁺ |

|---|---|---|---|---|

| L-Serine, L-lysyl-L-tyrosyl- | Ser-Lys-Tyr | C₁₈H₂₈N₄O₆ | 396.1958 | 397.2031 |

| Lysyl-Tyrosine | Lys-Tyr | C₁₅H₂₃N₃O₄ | 309.1688 | 310.1761 |

| Seryl-Lysine | Ser-Lys | C₉H₁₉N₃O₄ | 233.1376 | 234.1449 |

| Seryl-Tyrosine | Ser-Tyr | C₁₂H₁₆N₂O₅ | 268.1059 | 269.1132 |

Tandem Mass Spectrometry (MS/MS) for Sequence Verification and Fragmentation Analysis of L-Serine, L-lysyl-L-tyrosyl-

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the amino acid sequence of peptides. nih.gov In an MS/MS experiment, the protonated molecule of L-Serine, L-lysyl-L-tyrosyl- (the precursor ion) is first isolated in the mass spectrometer. This isolated ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. unito.ityoutube.com

The collisions impart energy to the precursor ion, causing it to break at the peptide bonds in predictable ways. This process generates a series of characteristic product ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov By analyzing the mass differences between the peaks in the resulting MS/MS spectrum, the amino acid sequence can be confirmed. springernature.com For L-Serine, L-lysyl-L-tyrosyl-, the detection of specific b- and y-ions would provide definitive proof of its Ser-Lys-Tyr sequence. The fragmentation pattern can also reveal information about post-translational modifications. nih.gov

| Fragment Ion | Sequence | Theoretical m/z |

|---|---|---|

| b₁ | Ser | 88.0393 |

| b₂ | Ser-Lys | 216.1350 |

| y₁ | Tyr | 182.0812 |

| y₂ | Lys-Tyr | 310.1761 |

Quantitative Proteomics Approaches for L-Serine, L-lysyl-L-tyrosyl- Detection and Quantification

Quantitative proteomics methods are employed to determine the abundance of L-Serine, L-lysyl-L-tyrosyl- in complex biological or chemical samples. silantes.com These approaches can be broadly categorized as either label-free or label-based. thermofisher.com

Label-free quantification measures peptide abundance directly from the mass spectrometry data. bioanalysis-zone.com Two common label-free methods are:

Spectral Counting: This method estimates abundance by counting the number of MS/MS spectra identified for the peptide in each sample. silantes.com

Precursor Ion Intensity: This approach calculates the area under the curve of the extracted ion chromatogram (XIC) for the peptide's precursor ion, which is proportional to its concentration. bioanalysis-zone.com

Label-based quantification involves chemically or metabolically incorporating isotopic labels into peptides, allowing for the direct comparison of their abundance across different samples in a single MS analysis. thermofisher.com A prominent example is the use of isobaric tags, such as Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). metwarebio.com In this method, peptides from different samples are labeled with tags that have the same total mass but produce unique "reporter" ions upon fragmentation in MS/MS. The relative intensities of these reporter ions are then used to calculate the relative abundance of the peptide across the samples. bioanalysis-zone.com

For highly sensitive and specific quantification, targeted proteomics methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) can be used. These techniques focus the mass spectrometer on monitoring specific, predefined precursor-to-product ion transitions for L-Serine, L-lysyl-L-tyrosyl-, providing excellent sensitivity and a wide dynamic range. springernature.combioanalysis-zone.com

| Strategy | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Label-Free (XIC) | Quantification based on precursor ion signal intensity. bioanalysis-zone.com | Cost-effective, simpler sample preparation, no limit on the number of samples. bioanalysis-zone.com | Requires highly reproducible chromatography, can be less precise. |

| Isobaric Labeling (e.g., TMT) | Peptides from different samples are labeled with isobaric tags, combined, and quantified based on reporter ion intensities in MS/MS. metwarebio.com | High precision, multiplexing capability allows for simultaneous comparison of multiple samples. | Cost of reagents, more complex workflow, potential for ratio compression. |

| Targeted (SRM/MRM) | The mass spectrometer is set to monitor specific precursor-product ion transitions unique to the target peptide. bioanalysis-zone.com | Highest sensitivity and specificity, excellent accuracy and precision. bioanalysis-zone.com | Requires prior knowledge of the peptide and its fragmentation, limited number of targets per run. |

Chromatographic Separation Techniques for L-Serine, L-lysyl-L-tyrosyl- Purification and Analysis

Chromatography is essential for isolating L-Serine, L-lysyl-L-tyrosyl- from complex mixtures prior to analysis or for purification purposes. The choice of technique depends on the specific requirements of the analysis, such as resolution, speed, and sample matrix.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for L-Serine, L-lysyl-L-tyrosyl-

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of peptides. nih.gov For a tripeptide like L-Serine, L-lysyl-L-tyrosyl-, Reversed-Phase HPLC (RP-HPLC) is the standard approach. helixchrom.com

In RP-HPLC, separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkylated silica, such as C18) and a polar mobile phase. A gradient of increasing organic solvent (commonly acetonitrile) in an aqueous buffer is used to elute the peptides. nih.gov Ion-pairing agents like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to improve peak shape and resolution by forming neutral ion pairs with the charged groups on the peptide. helixchrom.com

Method development involves optimizing parameters such as the column type, mobile phase composition, gradient slope, and flow rate to achieve baseline separation of the target peptide from any impurities. sielc.com The developed method must then be validated according to established guidelines to ensure its reliability, typically assessing parameters like linearity, precision, accuracy, specificity, and the limits of detection (LOD) and quantification (LOQ). nih.govnih.gov

| Parameter | Typical Condition |

|---|---|

| Column | C18, 5 µm particle size (e.g., 250 mm x 4.6 mm) nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Gradient | Linear gradient from 5% to 50% Mobile Phase B over 20 minutes |

| Detection | UV absorbance at 214 nm (peptide bond) and 280 nm (tyrosine side-chain) |

| Column Temperature | 25-30 °C |

Capillary Electrophoresis (CE) for L-Serine, L-lysyl-L-tyrosyl- Purity and Isoform Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is complementary to HPLC. springernature.com Separation in CE is based on the differential migration of charged analytes in an electric field. Because peptides are charged molecules, CE is particularly well-suited for their analysis. springernature.com The technique offers very high separation efficiency, short analysis times, and requires minimal sample and reagent consumption.

CE is especially powerful for purity assessment and the analysis of isoforms. It can often resolve closely related species, such as deamidation or oxidation products, that may be difficult to separate using HPLC. aun.edu.eg For L-Serine, L-lysyl-L-tyrosyl-, which contains a basic lysine (B10760008) residue, separation would typically be performed in an acidic buffer where the peptide carries a net positive charge and migrates toward the cathode. The development of a CE method involves optimizing the background electrolyte (BGE) pH, concentration, and any additives to maximize resolution and minimize interactions with the capillary wall. nih.gov Coupling CE directly to a mass spectrometer (CE-MS) combines its high-resolution separation power with the identification capabilities of MS. nih.gov

| Parameter | Typical Condition |

|---|---|

| Capillary | Fused-silica, 50 µm internal diameter, 50 cm total length |

| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) buffer, pH 2.5 |

| Voltage | 20-30 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (pressure) injection for 5 seconds |

| Detection | UV absorbance at 200-214 nm or CE-MS |

Advanced Labeling and Detection Strategies for L-Serine, L-lysyl-L-tyrosyl- in Research Settings

The study of the tripeptide L-Serine, L-lysyl-L-tyrosyl- in biological systems necessitates sensitive and specific detection methods. Advanced labeling strategies, including fluorescent and radiometric techniques, are instrumental in elucidating the interactions and functions of this peptide. Furthermore, the potential for immunochemical detection offers another avenue for its quantification and localization.

Fluorescent and Radiometric Labeling for L-Serine, L-lysyl-L-tyrosyl- Interaction Studies

Fluorescent and radiometric labeling are powerful techniques for tracking peptides within biological systems and studying their molecular interactions. The choice of label depends on the specific research question, required sensitivity, and the experimental setup.

Fluorescent Labeling

Fluorescent labeling involves the covalent attachment of a fluorophore to the peptide. The presence of a lysine residue in L-Serine, L-lysyl-L-tyrosyl- provides a primary amine group on its side chain, which is a common target for conjugation with amine-reactive fluorescent dyes. researchgate.net Additionally, the N-terminus of the peptide also contains a primary amine that can be labeled. altabioscience.combiosyntan.de

Commonly used fluorescent dyes for labeling peptides include:

Fluorescein isothiocyanate (FITC): A widely used green-emitting fluorophore that reacts with primary amines. altabioscience.com

Tetramethylrhodamine (TAMRA): A red-emitting fluorophore often used in fluorescence resonance energy transfer (FRET) studies. altabioscience.com

Alexa Fluor dyes: A series of superior fluorescent dyes with enhanced brightness and photostability across the visible spectrum.

Cyanine dyes (e.g., Cy3, Cy5): Bright and photostable dyes suitable for various imaging applications.

The selection of a fluorescent dye is critical and is based on its spectral properties, quantum yield, and compatibility with the experimental instrumentation.

Interactive Data Table: Commonly Used Fluorophores for Peptide Labeling

| Fluorophore | Excitation (nm) | Emission (nm) | Reactive Group | Target Residue in L-Serine, L-lysyl-L-tyrosyl- |

| FITC | ~495 | ~519 | Isothiocyanate | Lysine, N-terminus |

| TAMRA | ~557 | ~583 | NHS ester | Lysine, N-terminus |

| Alexa Fluor 488 | ~495 | ~519 | NHS ester | Lysine, N-terminus |

| Cy3 | ~550 | ~570 | NHS ester | Lysine, N-terminus |

| Cy5 | ~650 | ~670 | NHS ester | Lysine, N-terminus |

Note: NHS denotes N-hydroxysuccinimide.

Radiometric Labeling

Radiolabeling offers exceptional sensitivity for detecting and quantifying peptides at very low concentrations. For L-Serine, L-lysyl-L-tyrosyl-, the tyrosine residue is a prime candidate for radioiodination, a common method for labeling peptides and proteins. nih.gov In this method, a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) is incorporated into the phenol (B47542) ring of tyrosine.

Tritium (³H) is another radioisotope that can be used to label peptides. researchgate.net Tritiation can be achieved by catalytic exchange of hydrogen atoms with tritium, providing a stable label with minimal alteration to the peptide's structure and function. researchgate.net

Interactive Data Table: Common Radioisotopes for Peptide Labeling

| Radioisotope | Half-life | Emission Type | Labeling Strategy for L-Serine, L-lysyl-L-tyrosyl- |

| ¹²⁵I | ~59.4 days | Gamma | Iodination of Tyrosine |

| ¹³¹I | ~8.02 days | Beta and Gamma | Iodination of Tyrosine |

| ³H (Tritium) | ~12.3 years | Beta | Catalytic exchange on various positions |

These labeling strategies enable a wide range of interaction studies, including receptor binding assays, cellular uptake and localization experiments, and in vivo imaging.

Immunochemical Detection Methods for L-Serine, L-lysyl-L-tyrosyl- (if applicable)

Immunochemical detection methods, such as enzyme-linked immunosorbent assay (ELISA) and Western blotting, rely on the high specificity of antibodies to their target antigens. The development of antibodies specific to L-Serine, L-lysyl-L-tyrosyl- is theoretically possible and would provide a highly sensitive and specific method for its detection and quantification in biological samples. researchgate.net

However, small peptides like this tripeptide are generally not immunogenic on their own. researchgate.net To elicit an immune response and produce antibodies, it is necessary to conjugate the peptide to a larger carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA). researchgate.netnih.gov This conjugation renders the peptide a hapten, a small molecule that can elicit an immune response only when attached to a large carrier.

The process for developing an immunochemical assay for L-Serine, L-lysyl-L-tyrosyl- would involve:

Synthesis and Conjugation: Chemical synthesis of the tripeptide and its covalent conjugation to a carrier protein.

Immunization: Immunizing host animals (e.g., rabbits, mice) with the peptide-carrier conjugate to stimulate the production of polyclonal or monoclonal antibodies. nih.gov

Antibody Purification and Characterization: Isolating the antibodies from the serum and verifying their specificity and affinity for the free L-Serine, L-lysyl-L-tyrosyl- peptide.

Assay Development: Using the purified antibodies to develop an immunoassay format, such as a competitive ELISA, for the quantification of the tripeptide in samples.

While the development of such an assay is a significant undertaking, its successful implementation would offer a valuable tool for research into the biological roles of L-Serine, L-lysyl-L-tyrosyl-. It is important to note that the success of antibody production against small peptides can be variable and requires careful design of the immunogen. nih.gov

Emerging Research Directions and Future Perspectives for L Serine, L Lysyl L Tyrosyl

Integration of Multi-Omics Data for Comprehensive L-Serine, L-lysyl-L-tyrosyl- Analysis

A holistic understanding of the biological significance of L-lysyl-L-tyrosyl-L-serine necessitates a multi-omics approach, integrating data from genomics, transcriptomics, proteomics, and metabolomics. This strategy allows for a comprehensive analysis of the peptide's interactions and effects within a complex biological sample. By correlating the presence or administration of the tripeptide with genome-wide changes, researchers can move from a singular focus on the molecule to a broad view of its impact on cellular pathways and processes.

For instance, transcriptomics (via RNA-sequencing) could reveal which genes are up- or down-regulated in response to the peptide, suggesting the signaling pathways it may trigger. Proteomics, particularly phosphoproteomics, could then identify specific proteins that are post-translationally modified, offering direct evidence of enzyme or receptor activation. Metabolomics would complete the picture by identifying changes in small molecule metabolites, potentially uncovering novel metabolic roles or downstream effects. This integrated analysis can help construct a detailed molecular narrative of the peptide's function.

| Omics Layer | Methodology | Potential Application to L-lysyl-L-tyrosyl-L-serine Research | Anticipated Insights |

|---|---|---|---|

| Transcriptomics | RNA-Sequencing (RNA-Seq) | Quantify changes in gene expression in cells or tissues upon exposure to the tripeptide. | Identification of peptide-regulated genes and signaling pathways. |

| Proteomics | Mass Spectrometry (MS)-based Proteomics, Phosphoproteomics | Identify protein interaction partners and quantify changes in protein abundance and phosphorylation states. | Elucidation of direct binding targets and kinase cascades activated by the peptide. |

| Metabolomics | Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) | Profile changes in the cellular metabolome following peptide administration. | Understanding the peptide's influence on cellular metabolism and downstream functional outcomes. |

Advanced Single-Molecule Techniques Applied to L-Serine, L-lysyl-L-tyrosyl- Interactions

While multi-omics provides a global view, advanced single-molecule techniques offer the precision to dissect the specific biomolecular interactions of L-lysyl-L-tyrosyl-L-serine. These methods allow for the direct measurement of forces and observation of binding events at the level of individual molecules, providing mechanistic details that are averaged out in bulk assays.

Single-Molecule Force Spectroscopy (SMFS), often utilizing an Atomic Force Microscope (AFM), can directly measure the unbinding force between the tripeptide and a specific receptor or protein partner. This provides quantitative data on binding strength and kinetics. Another promising avenue is recognition tunneling, an electronic approach that can identify individual peptides and amino acids as they pass through a nanopore or tunnel junction, potentially enabling the study of how the peptide interacts with other molecules in real-time. Furthermore, techniques like fluorescence blinking fingerprints, where a fluorophore-labeled peptide reveals information about its local environment and conformation, could be used to study its binding dynamics without disrupting the interaction.

| Technique | Principle | Specific Application to L-lysyl-L-tyrosyl-L-serine | Key Data Generated |

|---|---|---|---|

| Single-Molecule Force Spectroscopy (SMFS) | Measures the force required to rupture the bond between two interacting molecules. | Quantify the binding affinity of the tripeptide to a putative cell surface receptor or intracellular protein. | Binding forces, dissociation constants (k_off), and energy landscape of the interaction. |

| Recognition Tunneling | Identifies molecules based on their unique electronic "fingerprint" as they modulate a tunneling current. | Detect and identify the tripeptide and its conformational changes upon binding to a target. | High-resolution structural and binding information at the single-molecule level. |

| Fluorescence Blinking Fingerprinting | Uses the fluorescence intermittency of a labeled peptide to deduce structural and environmental information. | Observe conformational changes of the tripeptide in real-time as it interacts with a binding partner. | Dynamic information on binding events and peptide conformation. |

L-Serine, L-lysyl-L-tyrosyl- in the Context of Systems Biology and Network Analysis

Systems biology aims to understand the larger picture of how biological components work together. frontiersin.org By representing biological data as networks of interacting nodes (e.g., genes, proteins), network analysis can identify key players and functional modules within a complex process. frontiersin.orgnih.gov Incorporating L-lysyl-L-tyrosyl-L-serine into this framework is a critical step toward understanding its systemic role.

The tripeptide and its identified interaction partners (from proteomics studies) can be mapped onto existing protein-protein interaction (PPI) networks. nih.gov Network analysis tools can then be used to determine if the peptide's interaction neighborhood is enriched for specific biological functions or pathways. This approach can generate powerful, testable hypotheses about the peptide's function. For example, if the peptide consistently interacts with proteins involved in a particular signaling cascade, it strongly implies a regulatory role in that pathway. This moves the research from a molecule-centric view to a systems-level understanding of its influence on cellular communication. nih.gov

Future Methodological Advancements for Peptide Research Applicable to L-Serine, L-lysyl-L-tyrosyl- Studies

The field of peptide research is rapidly evolving, with new methodologies poised to revolutionize the study and application of molecules like L-lysyl-L-tyrosyl-L-serine. Artificial intelligence (AI) and machine learning are at the forefront, offering powerful tools for accelerating peptide discovery and optimization. study.comclinicbarcelona.org

In parallel, advancements in peptide synthesis and modification are overcoming key limitations. Techniques like peptide stapling, which introduces a chemical brace to lock the peptide into a more stable conformation, can protect it from enzymatic degradation. frontiersin.org Furthermore, the development of novel delivery systems, such as nanoparticle encapsulation or hydrogels, is crucial for improving the bioavailability and targeted release of peptide-based agents. frontiersin.orgsciencedaily.com These emerging technologies will be instrumental in translating fundamental research on L-lysyl-L-tyrosyl-L-serine into potential applications.

Q & A

Q. What methodologies are recommended for synthesizing L-Serine-containing peptides like L-lysyl-L-tyrosyl-L-seryl sequences?

Solid-phase peptide synthesis (SPPS) is the gold standard for synthesizing complex peptides. Key steps include:

- Coupling efficiency optimization : Use HBTU/HOBt as activators to enhance amino acid coupling, especially for tyrosine (phenolic group) and lysine (ε-amino group) residues .

- Side-chain protection : Employ tert-butyloxycarbonyl (Boc) for lysine and benzyl (Bzl) groups for tyrosine to prevent unwanted reactions during synthesis .

- Cleavage and purification : Use trifluoroacetic acid (TFA) for resin cleavage, followed by reversed-phase HPLC with C18 columns for purification (>95% purity) .

Q. How should researchers characterize the structural stability of L-Serine-containing peptides under physiological conditions?

- Circular Dichroism (CD) : Analyze secondary structure (e.g., α-helix, β-sheet) in buffered solutions (pH 7.4) to assess conformational stability .

- Mass spectrometry (MS) : Confirm molecular weight and detect degradation products (e.g., deamidation of asparagine residues) .

- Stability assays : Incubate peptides in simulated physiological fluids (e.g., PBS with protease inhibitors) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. What experimental designs are critical for evaluating L-Serine’s role in modulating neurodegenerative pathways in preclinical models?

- In vivo models : Use transgenic mice (e.g., APP/PS1 for Alzheimer’s) to test oral L-Serine supplementation (100–300 mg/kg/day) and assess amyloid-β reduction via ELISA or immunohistochemistry .

- In vitro assays : Treat neuronal cell lines (e.g., SH-SY5Y) with L-Serine (1–10 mM) and measure synaptic protein expression (e.g., synaptophysin) via Western blot .

- Control considerations : Include D-Serine treatment groups to differentiate enantiomer-specific effects, as D-Serine acts as a NMDA receptor co-agonist .

Q. How can researchers resolve contradictions in reported neuroprotective vs. neurotoxic effects of L-Serine derivatives?

- Dose-response analysis : Test a wide concentration range (0.1–20 mM) to identify therapeutic vs. toxic thresholds. For example, L-Serine reduces taurine in extracellular fluid at 5 mM but may induce oxidative stress at >10 mM .

- Mechanistic profiling : Use RNA-seq to compare gene expression pathways (e.g., apoptosis, autophagy) in L-Serine-treated vs. control cells .

- Species-specific validation : Replicate findings across models (e.g., chicken brain slices vs. murine primary neurons) to assess cross-species consistency .

Q. What advanced analytical techniques ensure accurate quantification of L-Serine enantiomers in biological matrices?

- Chiral chromatography : Use Sumichiral OA-3200 columns with fluorescence detection (ex: 340 nm, em: 450 nm) to separate D- and L-Serine in cerebrospinal fluid (CSF). LOQ: 0.3 µmol/L for D-Serine .

- Isotope dilution mass spectrometry (IDMS) : Spike samples with ¹³C-labeled L-Serine for internal standardization, achieving <6.6% between-day CV .

- Validation protocols : Follow ICH guidelines for linearity (r² ≥ 0.99 in 1.7–333.3 µmol/L range) and recovery (87% for CSF samples) .

Methodological Challenges and Solutions

Q. How to address batch-to-batch variability in synthetic L-Serine-containing peptides?

- Quality control (QC) metrics : Implement in-process checks via LC-MS after each coupling step .

- Post-synthesis modifications : Use MALDI-TOF to verify disulfide bond formation or phosphorylation sites .

- Storage optimization : Lyophilize peptides and store at −80°C under argon to prevent oxidation of tyrosine residues .

Q. What strategies mitigate interference from endogenous compounds during L-Serine detection in complex samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.